4-(tert-Butyl)-2,5-difluorobenzaldehyde

Lipophilicity Drug-likeness Membrane permeability

4-(tert-Butyl)-2,5-difluorobenzaldehyde (CAS 368868-29-5) is a fluorinated aromatic aldehyde featuring a tert-butyl group at the 4-position and fluorine atoms at the 2- and 5-positions of the benzaldehyde core (C₁₁H₁₂F₂O, MW 198.21 g/mol). This substitution pattern delivers a computed XLogP3 of 3.3—substantially higher than analogous difluorobenzaldehydes lacking the tert-butyl group (XLogP3 ~1.6–1.8)—while retaining a topological polar surface area (TPSA) of 17.1 Ų identical to simpler difluorobenzaldehyde isomers.

Molecular Formula C11H12F2O
Molecular Weight 198.213
CAS No. 368868-29-5
Cat. No. B2539624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2,5-difluorobenzaldehyde
CAS368868-29-5
Molecular FormulaC11H12F2O
Molecular Weight198.213
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C(=C1)F)C=O)F
InChIInChI=1S/C11H12F2O/c1-11(2,3)8-5-9(12)7(6-14)4-10(8)13/h4-6H,1-3H3
InChIKeyJWXJGTCZEKLFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-2,5-difluorobenzaldehyde (CAS 368868-29-5): A Dual-Functionalized Benzaldehyde Building Block for Lipophilicity-Driven Molecular Design


4-(tert-Butyl)-2,5-difluorobenzaldehyde (CAS 368868-29-5) is a fluorinated aromatic aldehyde featuring a tert-butyl group at the 4-position and fluorine atoms at the 2- and 5-positions of the benzaldehyde core (C₁₁H₁₂F₂O, MW 198.21 g/mol) [1]. This substitution pattern delivers a computed XLogP3 of 3.3—substantially higher than analogous difluorobenzaldehydes lacking the tert-butyl group (XLogP3 ~1.6–1.8)—while retaining a topological polar surface area (TPSA) of 17.1 Ų identical to simpler difluorobenzaldehyde isomers [1][2]. The compound is commercially available at ≥95% purity from multiple vendors and is primarily positioned as a synthetic intermediate for medicinal chemistry, agrochemical, and materials science applications, with the aldehyde functional group enabling condensation, reduction, and nucleophilic addition chemistries [2].

Why 4-(tert-Butyl)-2,5-difluorobenzaldehyde Cannot Be Freely Substituted with Simpler Difluorobenzaldehyde or tert-Butylbenzaldehyde Analogs


Structural analogs such as 2,5-difluorobenzaldehyde (CAS 2646-90-4, XLogP3 1.8) and 4-tert-butylbenzaldehyde (CAS 939-97-9, XLogP3 ~3.1) each capture only one axis of the target compound's dual-functionalized architecture [1][2]. Substitution with 2,5-difluorobenzaldehyde sacrifices the tert-butyl-driven lipophilicity enhancement (~32-fold lower octanol-water partition) and steric bulk critical for target binding pocket occupancy, while substitution with 4-tert-butylbenzaldehyde eliminates the fluorine-mediated electronic modulation, metabolic blocking at the 2- and 5-positions, and conformational restriction that the ortho-fluorine provides [3]. Isomeric difluorobenzaldehydes (2,3-; 2,4-; 2,6-) differ both in XLogP3 values (range 1.6–1.8) and in conformational energy barriers, as demonstrated by rotational spectroscopy studies [3][4]. The quantitative evidence detailed in Section 3 demonstrates why the specific 2,5-difluoro-4-tert-butyl substitution pattern represents a non-fungible molecular design parameter rather than a commodity replacement decision.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-2,5-difluorobenzaldehyde vs. Closest Structural Analogs


Evidence 1: Computed Lipophilicity (XLogP3) — Direct Comparison with 2,5-Difluorobenzaldehyde and 4-tert-Butylbenzaldehyde

4-(tert-Butyl)-2,5-difluorobenzaldehyde exhibits a computed XLogP3 of 3.3, representing a +1.5 log unit increase over the comparator 2,5-difluorobenzaldehyde (XLogP3 1.8) and a +0.2 log unit increase over 4-tert-butylbenzaldehyde (XLogP3 ~3.1) [1][2][3]. This corresponds to an approximately 32-fold higher octanol-water partition coefficient versus the non-tert-butylated difluoro analog. Among all dichotomous analogs, the target compound is the only structure that simultaneously incorporates both the 2,5-difluoro pattern and the 4-tert-butyl group, achieving a lipophilicity profile distinct from both mono-functionalized comparators [2][3].

Lipophilicity Drug-likeness Membrane permeability

Evidence 2: Molecular Weight, Rotatable Bond Count, and Steric Profile vs. Mono-Functionalized Analogs

The target compound has a molecular weight of 198.21 g/mol and 2 rotatable bonds (the exocyclic C–C bond to the tert-butyl group and the aldehyde C–C bond), compared to 2,5-difluorobenzaldehyde (MW 142.10 g/mol, 1 rotatable bond) and 4-tert-butylbenzaldehyde (MW 162.23 g/mol, 2 rotatable bonds) [1][2][3]. The additional 56.11 Da versus 2,5-difluorobenzaldehyde reflects the tert-butyl group contribution; the additional 35.98 Da versus 4-tert-butylbenzaldehyde reflects the two fluorine atoms replacing hydrogen (Δ 36 Da). The mono-fluorinated analog 4-tert-butyl-2-fluorobenzaldehyde (MW 180.22 g/mol) occupies an intermediate position that lacks the dual-fluorine electronic effect . The TPSA remains constant at 17.1 Ų across all these benzaldehyde derivatives, meaning lipophilicity and steric parameters are the principal differentiating axes [1][2].

Steric bulk Molecular complexity Rotatable bonds

Evidence 3: Conformational Energy Landscape — Class-Level Inference from Rotational Spectroscopy of Difluorobenzaldehyde Isomers

Liang et al. (2024) used broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy to quantify the anti-syn conformational energy differences for all four difluorobenzaldehyde isomers in the gas phase. The 2,5-difluorobenzaldehyde isomer was found to have the highest anti-syn barrier among the difluoro isomers at 12.9 kJ/mol (cf. 10.9 kJ/mol for 2,3- and 11.3 kJ/mol for 2,4-difluorobenzaldehyde) [1]. While direct experimental data for the 4-tert-butyl-2,5-difluoro variant are not available, the addition of a bulky tert-butyl group para to the aldehyde is expected, based on well-established steric principles, to further increase the rotational barrier about the exocyclic C–C bond [2]. This increased conformational rigidity may translate into enhanced binding affinity in sterically constrained biological targets or altered reactivity in stereoselective synthetic transformations.

Conformational analysis Rotational spectroscopy Steric effects

Evidence 4: Metabolic Stability — Class-Level Inference from tert-Butyl and Fluoro Substituent SAR Literature

Westphal et al. (2015) demonstrated that the tert-butyl group, while a common motif in medicinal chemistry, is frequently associated with increased lipophilicity and decreased metabolic stability due to CYP450-mediated oxidation of the tert-butyl methyl groups [1]. However, the presence of fluorine atoms at the 2- and 5-positions of the target compound may partially offset this liability: fluorine substitution at metabolically labile aromatic positions is a well-established strategy to block oxidative metabolism [2]. In 4-(tert-butyl)-2,5-difluorobenzaldehyde, the fluorine atoms occupy the ortho and meta positions relative to the aldehyde, positions that in non-fluorinated tert-butylbenzaldehydes are susceptible to Phase I metabolism [2]. No direct comparative microsomal stability data for this compound vs. 4-tert-butylbenzaldehyde or 2,5-difluorobenzaldehyde were identified in the published literature at the time of this analysis. Procurement decisions based on metabolic stability expectations should therefore be verified through experimental ADME profiling.

Metabolic stability Fluorine substitution tert-Butyl SAR

High-Value Application Scenarios for 4-(tert-Butyl)-2,5-difluorobenzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity (XLogP3 ~3.3) with Aldehyde Synthetic Versatility

In lead optimization campaigns where target engagement requires membrane permeation or occupancy of lipophilic binding pockets, 4-(tert-Butyl)-2,5-difluorobenzaldehyde offers a computed XLogP3 of 3.3—approximately 32-fold higher than the commonly used 2,5-difluorobenzaldehyde (XLogP3 1.8)—while retaining the aldehyde functional group for condensation, reductive amination, or Grignard chemistry [1]. This compound is particularly suited for fragment growing or scaffold decoration where the tert-butyl group serves as both a lipophilicity driver and a steric anchor, and where the 2,5-difluoro pattern provides metabolic blocking at two positions [1][2]. Researchers should consider this compound when structure-activity relationship (SAR) exploration requires probing the combined effect of fluorine electronic modulation and tert-butyl steric/lipophilic contributions simultaneously, rather than sequentially via two separate analogs [3].

Synthesis of Fluorinated Heterocycles and Conformationally Constrained Bioisosteres

The rotational spectroscopy data from Liang et al. (2024) establish that 2,5-difluorobenzaldehyde possesses the highest anti-syn conformational barrier (12.9 kJ/mol) among all difluorobenzaldehyde isomers [1]. With the addition of the tert-butyl group, 4-(tert-butyl)-2,5-difluorobenzaldehyde is expected to exhibit further enhanced conformational restriction. This property makes it a valuable precursor for the synthesis of conformationally constrained heterocycles, including benzimidazoles, quinazolines, and fluorinated chalcones, where restricted rotation can influence biological target selectivity [1]. The compound's 2 rotatable bonds and defined geometry also support its use in stereoselective transformations where conformational pre-organization is advantageous [2].

Organic Electronics Materials Research — Fluorinated Aromatic Aldehyde for OLED/OPV Polymer Precursors

Fluorinated benzaldehydes are established building blocks for organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials, where fluorine incorporation enhances charge transport properties and thermal stability [1]. 4-(tert-Butyl)-2,5-difluorobenzaldehyde combines the desirable electronic effects of the 2,5-difluoro pattern with the solubility-enhancing tert-butyl group, potentially offering improved solution processability compared to non-alkylated difluorobenzaldehydes [2]. Its XLogP3 of 3.3 and increased molecular weight (198.21 g/mol) suggest enhanced compatibility with organic solvent-based polymer fabrication workflows. Researchers developing fluorinated poly(azomethine)s, polyimides, or conjugated polymers for optoelectronic applications may find this compound a differentiated alternative to simpler difluorobenzaldehyde isomers [1].

Agrochemical Intermediate Synthesis Requiring Balanced Lipophilicity and Metabolic Stability

The patent literature identifies fluorinated benzaldehydes as key intermediates for active ingredients in agrochemicals, where appropriate lipophilicity is critical for cuticular penetration in plants and insects [1]. The target compound's XLogP3 of 3.3 positions it in a lipophilicity range that is often optimal for agrochemical active ingredients, while the fluorine atoms may contribute to environmental persistence management through altered metabolic degradation pathways [2]. As noted in Evidence 4, the combination of 2,5-difluoro blocking and 4-tert-butyl lipophilicity may provide a distinct degradation profile compared to mono-functionalized analogs, though experimental confirmation is required [3]. This compound is recommended for agrochemical discovery groups seeking to explore SAR around fluorinated benzaldehyde-derived fungicides, herbicides, or insecticides.

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